N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c15-10-3-1-2-9(6-10)14(19)16-11-7-13(18)17(8-11)12-4-5-12/h1-3,6,11-12H,4-5,7-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNUQYLVXMERMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the cyclopropyl group. The final step involves the coupling of the fluorobenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.
Scientific Research Applications
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry: The unique chemical properties of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzamide make it valuable in various industrial applications, such as the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
Key Observations
Core Structure Diversity: The target compound’s pyrrolidinone core differs from the pyrimidinone-pyrazole (Compound 10), indazole (Compound 9b), and triazole thione (Compounds 4a-c, 5a-d) cores in analogs. The pyrrolidinone lactam may enhance solubility compared to non-polar triazole or pyrazole systems .
3-Fluorobenzamide is a common motif across all compounds, suggesting shared electronic properties (e.g., dipole interactions) and possible bioactivity.
Synthetic Challenges: Compound 10’s low yield (11%) highlights challenges in coupling reactions involving pyrimidinone intermediates . Analogs like 9b and 4a-c required multi-step syntheses and purification, emphasizing the complexity of introducing fluorinated benzamide groups into heterocyclic systems .
Analytical Characterization :
- Fluorine’s presence in $^{19}$F NMR and deshielded protons in $^1$H NMR are critical for verifying substitution patterns in analogs (e.g., Compound 9b’s 2-fluoro group) .
Implications for Research and Development
- Bioactivity Potential: Fluorobenzamide-containing compounds often target enzymes or receptors (e.g., adenylyl cyclase inhibition in Compound 10) .
- Optimization Strategies: Replacing pyrimidinone or triazole cores with pyrrolidinone may improve solubility or reduce toxicity.
- Synthetic Routes : BTFFH-mediated coupling (as in Compound 10) or piperazine-functionalized triazoles (as in 4a-c) could be adapted for the target compound’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
